molecular formula C15H15N5O4 B11385640 N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3,4-dimethoxybenzamide

N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B11385640
M. Wt: 329.31 g/mol
InChI Key: HIKVKOBWZYVHKZ-UHFFFAOYSA-N
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Description

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3,4-DIMETHOXYBENZAMIDE: is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is known for its unique structural features, which include a triazolopyrimidine core and a dimethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3,4-DIMETHOXYBENZAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Introduction of the Hydroxy and Methyl Groups: Specific reagents and catalysts are used to introduce the hydroxy and methyl groups at the desired positions on the triazolopyrimidine ring.

    Attachment of the Dimethoxybenzamide Moiety: The final step involves coupling the triazolopyrimidine core with the dimethoxybenzamide moiety using suitable coupling agents and reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the triazolopyrimidine ring or the benzamide moiety, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or triazolopyrimidine ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Research has shown that it possesses antimicrobial properties, which could be useful in developing new antibiotics.

Medicine:

    Drug Development: Due to its unique structure, the compound is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry:

    Chemical Manufacturing: It is used as an intermediate in the synthesis of other complex organic compounds.

    Pharmaceuticals: The compound is utilized in the production of pharmaceutical formulations.

Mechanism of Action

The mechanism by which N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3,4-DIMETHOXYBENZAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine

Uniqueness: N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3,4-DIMETHOXYBENZAMIDE stands out due to its combination of a triazolopyrimidine core and a dimethoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15N5O4

Molecular Weight

329.31 g/mol

IUPAC Name

3,4-dimethoxy-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

InChI

InChI=1S/C15H15N5O4/c1-8-6-12(21)20-15(16-8)18-14(19-20)17-13(22)9-4-5-10(23-2)11(7-9)24-3/h4-7H,1-3H3,(H2,16,17,18,19,22)

InChI Key

HIKVKOBWZYVHKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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